
Eicosadienoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosadienoic Acid Methyl Ester is a polyunsaturated fatty acid methyl ester. It is derived from Eicosadienoic Acid, which is an omega-6 fatty acid. This compound is known for its unique structure, which includes two double bonds located at the 11th and 14th carbon positions. It is commonly found in certain plant oils and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosadienoic Acid Methyl Ester can be synthesized through the esterification of Eicosadienoic Acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the extraction of Eicosadienoic Acid from natural sources, followed by its esterification. The process may include steps such as:
- Extraction of Eicosadienoic Acid from plant oils.
- Purification of the extracted acid.
- Esterification with methanol in the presence of an acid catalyst.
- Purification of the resulting ester to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Eicosadienoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to Eicosadienoic Acid and methanol in the presence of a base or acid
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Eicosadienoic Alcohol.
Hydrolysis: Eicosadienoic Acid and methanol.
Scientific Research Applications
Eicosadienoic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying the metabolism of polyunsaturated fatty acids.
Medicine: Research has shown its potential anti-inflammatory properties, making it a candidate for therapeutic applications.
Industry: It is used in the production of bio-based lubricants and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism by which Eicosadienoic Acid Methyl Ester exerts its effects involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It can also be metabolized to other bioactive lipids that modulate inflammatory responses. The compound interacts with various enzymes and receptors involved in lipid metabolism and inflammation .
Comparison with Similar Compounds
Linoleic Acid Methyl Ester: Another omega-6 fatty acid methyl ester with two double bonds at the 9th and 12th carbon positions.
Arachidonic Acid Methyl Ester: An omega-6 fatty acid methyl ester with four double bonds.
Eicosapentaenoic Acid Methyl Ester: An omega-3 fatty acid methyl ester with five double bonds
Uniqueness: Eicosadienoic Acid Methyl Ester is unique due to its specific double bond positions (11th and 14th), which confer distinct chemical and biological properties. Its ability to modulate inflammatory responses and its role as a precursor to other bioactive lipids make it particularly valuable in research and therapeutic applications .
Properties
Molecular Formula |
C21H38O2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
methyl (2E,4E)-icosa-2,4-dienoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h17-20H,3-16H2,1-2H3/b18-17+,20-19+ |
InChI Key |
ANVRWJYTXOMGKU-GHPQSQKNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C=C/C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769499.png)
![Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate](/img/structure/B10769502.png)
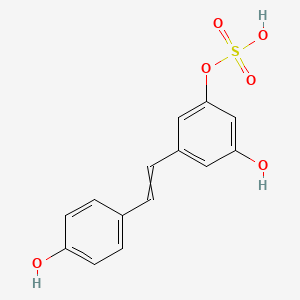
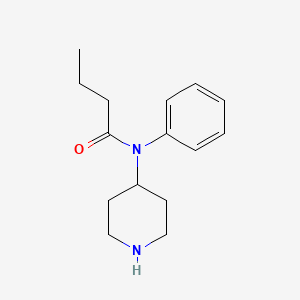

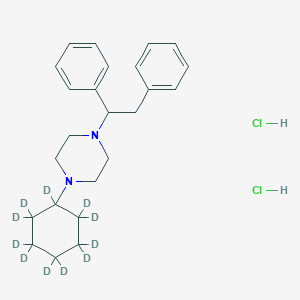
![2-[(4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-2-pyridinyl)acetamide](/img/structure/B10769531.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10769543.png)
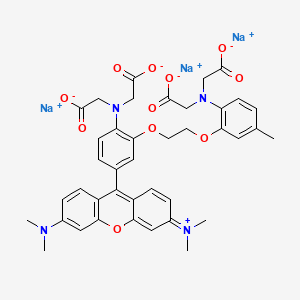

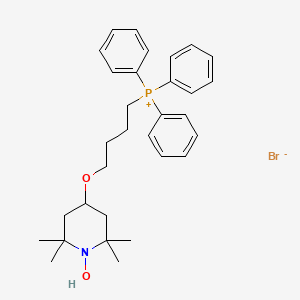
![2-[6-[2-Decyl-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769557.png)
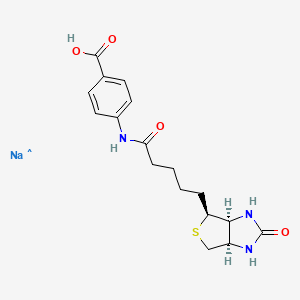
![[(7E,11E,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769580.png)
